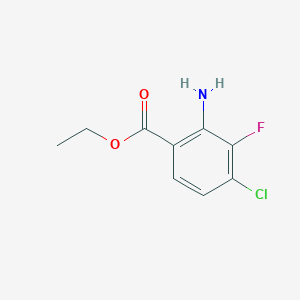
2-amino-3-(1H-pyrrol-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-(1H-pyrrol-3-yl)propan-1-ol is an organic compound that belongs to the class of 3-alkylindoles. It contains an indole moiety with an alkyl chain at the 3-position, making it a significant molecule in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(1H-pyrrol-3-yl)propan-1-ol can be achieved through various methods. One common method involves the addition of aqueous ammonia to propylene oxide . Another approach is the condensation of unsymmetrical tridentate Schiff base ligands with carbonyl compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, can be applied to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions: 2-amino-3-(1H-pyrrol-3-yl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with aryl nitriles to form oxazolines, which are useful in palladium-catalyzed allylic substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include aryl nitriles, palladium catalysts, and other standard organic reagents. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions include oxazolines and other substituted derivatives, which have significant applications in organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
2-amino-3-(1H-pyrrol-3-yl)propan-1-ol has diverse applications in scientific research. It is used in the synthesis of various bioactive compounds, including antiviral, anti-inflammatory, and anticancer agents . Its indole scaffold makes it a valuable molecule for developing new therapeutic agents and studying biological pathways .
Mecanismo De Acción
The mechanism of action of 2-amino-3-(1H-pyrrol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to interact with multiple receptors and enzymes, influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other 3-alkylindoles and aralkylamines, such as 2-amino-3-(1H-indol-3-yl)propan-1-ol and 3-(1H-pyrrol-1-yl)-1-propanamine .
Uniqueness: What sets 2-amino-3-(1H-pyrrol-3-yl)propan-1-ol apart is its unique combination of an indole moiety with an amino alcohol group, which provides distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C7H12N2O |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2-amino-3-(1H-pyrrol-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H12N2O/c8-7(5-10)3-6-1-2-9-4-6/h1-2,4,7,9-10H,3,5,8H2 |
Clave InChI |
IOXWLIPAUAUSLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC=C1CC(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(4-methoxybenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B13576047.png)

![2-{Bicyclo[3.2.1]oct-2-en-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13576064.png)



![7-[(1H-1,3-benzodiazol-1-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13576092.png)

